molecular formula C14H13NO4 B12532421 2,4'-Dimethoxy-5-nitro-1,1'-biphenyl

2,4'-Dimethoxy-5-nitro-1,1'-biphenyl

Katalognummer: B12532421
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: ATLFGVICAJXQGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl is an organic compound with the molecular formula C14H13NO4. It is a yellow solid with a melting point of 129-132°C . This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of methoxy and nitro groups on the biphenyl structure imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 2,4’-Dimethoxy-5-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: 2,4’-Dimethoxy-5-amino-1,1’-biphenyl.

    Oxidation: 2,4’-Dimethoxy-5-nitrobenzaldehyde or 2,4’-Dimethoxy-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4’-Dimethoxy-5-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure. This combination imparts specific electronic and steric effects, making it valuable in various chemical and biological applications.

Eigenschaften

Molekularformel

C14H13NO4

Molekulargewicht

259.26 g/mol

IUPAC-Name

1-methoxy-2-(4-methoxyphenyl)-4-nitrobenzene

InChI

InChI=1S/C14H13NO4/c1-18-12-6-3-10(4-7-12)13-9-11(15(16)17)5-8-14(13)19-2/h3-9H,1-2H3

InChI-Schlüssel

ATLFGVICAJXQGW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.